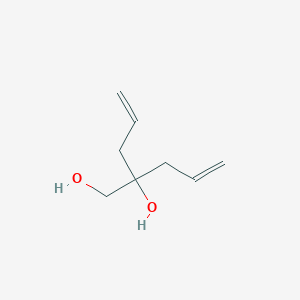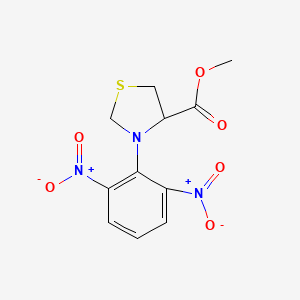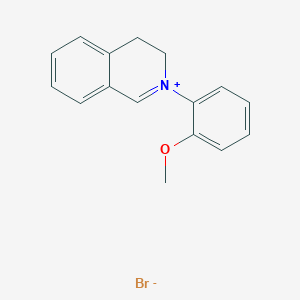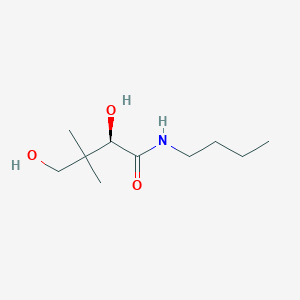
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is an organic compound with a specific stereochemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups and a butyl amide group attached to a dimethylbutane backbone. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbutanoic acid.
Hydroxylation: The precursor undergoes hydroxylation to introduce hydroxyl groups at the 2 and 4 positions.
Amidation: The hydroxylated intermediate is then reacted with butylamine to form the amide bond, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 2,4-diketone derivatives.
Reduction: Formation of 2,4-dihydroxy derivatives.
Substitution: Formation of 2,4-dihalo or 2,4-dialkyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Pathways: Modulation of signaling pathways, such as the MAPK or PI3K pathways, which are involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: The enantiomer of the compound with opposite stereochemistry.
N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: A compound with similar structure but without specific stereochemistry.
2,4-dihydroxy-3,3-dimethylbutanamide: A compound lacking the butyl group.
Uniqueness
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is unique due to its specific (2R) stereochemistry, which can result in different biological activities and properties compared to its enantiomers or other similar compounds. The presence of both hydroxyl and amide functional groups also contributes to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
88308-85-4 |
|---|---|
Molekularformel |
C10H21NO3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H21NO3/c1-4-5-6-11-9(14)8(13)10(2,3)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1 |
InChI-Schlüssel |
JJERDAACTRCHOR-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCNC(=O)[C@@H](C(C)(C)CO)O |
Kanonische SMILES |
CCCCNC(=O)C(C(C)(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
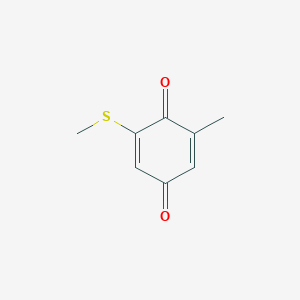
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
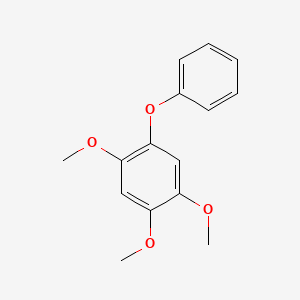
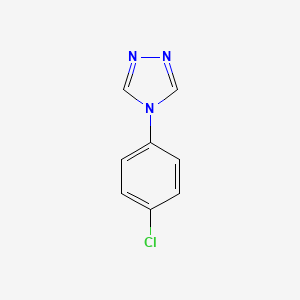
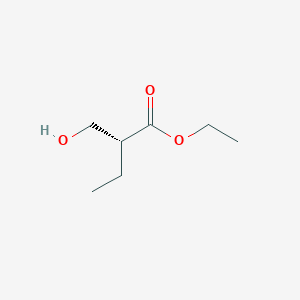
![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
